molecular formula C22H19N3OS2 B14988595 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B14988595
M. Wt: 405.5 g/mol
InChI Key: ABCKZHNSWMORLC-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a complex organic compound featuring a thiazole ring system. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the formation of the thiazole ring, followed by the introduction of the dimethylphenyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling .

Comparison with Similar Compounds

Compared to other thiazole derivatives, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:

Properties

Molecular Formula

C22H19N3OS2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C22H19N3OS2/c1-14-8-9-17(10-15(14)2)19-13-28-22(24-19)25-20(26)11-18-12-27-21(23-18)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,24,25,26)

InChI Key

ABCKZHNSWMORLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4)C

Origin of Product

United States

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